Ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate
Description
Fundamental Characteristics of Quaternary Ammonium Compounds
Quaternary ammonium compounds (QACs) are permanently charged polyatomic ions characterized by a central nitrogen atom bonded to four alkyl or aryl groups, forming the general structure [NR₄]⁺. Unlike primary, secondary, or tertiary amines, QACs retain their positive charge across all pH conditions, rendering them stable in aqueous and nonpolar environments. This stability underpins their widespread use as antimicrobial agents, fabric softeners, and surfactants.
QACs are synthesized via alkylation of tertiary amines, often employing methyl chloride or benzyl halides to introduce specific alkyl chains. Industrial production frequently involves hydrogenation of fatty nitriles to generate primary or secondary amines, which are subsequently quaternized. For example, benzalkonium chloride—a common QAC—is produced by reacting long-chain alkyldimethylamines with benzyl chloride.
Table 1: Representative Quaternary Ammonium Compounds and Their Applications
The antimicrobial efficacy of QACs arises from their ability to disrupt microbial cell membranes via electrostatic interactions with negatively charged phospholipids. This mechanism is particularly effective against enveloped viruses, including SARS-CoV-2.
Structural and Functional Significance of Tetrahydrofurfuryl Derivatives
Tetrahydrofurfuryl alcohol (THFA), a cyclic ether alcohol with the formula C₅H₁₀O₂, serves as a critical precursor in synthesizing this compound. Its structure features a five-membered tetrahydrofuran ring fused to a hydroxymethyl group, conferring both polar and nonpolar reactivity. The hydroxyl group enables hydrogen bonding, enhancing solubility in water and organic solvents like ethanol and acetone.
Functionalization of THFA often targets its hydroxyl group or tetrahydrofuran ring. For instance, iodomethylsilyl derivatives of THFA undergo 1,5-hydrogen atom transfer (HAT) under photoredox conditions, enabling site-selective C(sp³)–H alkylation. This reactivity is leveraged in synthesizing complex molecules, including nucleoside analogs.
Table 2: Key Reactions of Tetrahydrofurfuryl Alcohol Derivatives
The integration of THFA into QAC frameworks, as seen in this compound, combines the surfactant properties of QACs with the solvent compatibility of THFA, expanding utility in emulsification and surface modification.
Historical Development of this compound
The development of this compound emerged from mid-20th-century efforts to diversify QAC functionalities. Early QACs, such as benzalkonium chloride (1940s), prioritized antimicrobial potency but faced limitations in solubility and material compatibility. The incorporation of THFA-derived cations addressed these challenges by introducing oxygen-rich, polar moieties that enhance solubility in hydrophilic matrices.
Synthetic routes to this compound typically involve quaternizing N,N-dimethyltetrahydrofurfurylamine with dimethyl sulfate or similar alkylating agents, followed by ion exchange with ammonium sulfate. The sulfate counterion, derived from ammonium sulfate—a common fertilizer and protein precipitant—imparts stability and low hygroscopicity.
Research Objectives and Methodological Scope
Current research on this compound focuses on three axes:
- Synthesis Optimization : Refining quaternization and ion-exchange protocols to improve yield and purity.
- Structural Analysis : Employing nuclear magnetic resonance (NMR) and mass spectrometry to elucidate cation-anion interactions and conformational dynamics.
- Application Testing : Evaluating performance in emulsification, catalysis, and antimicrobial formulations.
Methodologies include photoredox-catalyzed functionalization, solvent-free quaternization, and computational modeling of surfactant behavior. Future studies aim to explore its role in green chemistry and advanced material synthesis.
Properties
CAS No. |
74651-68-6 |
|---|---|
Molecular Formula |
C7H17NO5S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
hydrogen sulfate;2-methyl-2-propyl-1,2-oxazolidin-2-ium |
InChI |
InChI=1S/C7H16NO.H2O4S/c1-3-5-8(2)6-4-7-9-8;1-5(2,3)4/h3-7H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
GICUOUCRCZZITM-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+]1(CCCO1)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate typically involves the reaction of tetrahydrofuran with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure environment to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The use of advanced purification techniques, such as crystallization and distillation, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Agricultural Applications
Fertilizer Use
- Ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate serves as a nitrogen source in fertilizers. It is particularly effective in alkaline soils where it can help lower pH levels while providing essential nutrients for plant growth.
Adjuvant in Pesticides
- The compound acts as an adjuvant for pesticide formulations, enhancing the efficacy of herbicides and insecticides. It helps in binding metal cations present in water, improving the absorption of active ingredients by plants.
Table 1: Comparison of Fertilizer Properties
| Property | This compound | Ammonium Sulfate |
|---|---|---|
| Nitrogen Content (%) | High | 21% |
| Sulfur Content (%) | Yes | 24% |
| pH Effect | Lowers soil pH | Lowers soil pH |
| Solubility | Highly soluble | Highly soluble |
Pharmaceutical Applications
Drug Formulation
- This compound is utilized in pharmaceutical formulations as a stabilizing agent for various medications. Its ability to maintain solubility and enhance bioavailability makes it valuable in drug delivery systems.
Case Study: Drug Stability
- A study demonstrated that incorporating this compound into a specific drug formulation improved the stability and shelf life of the product under varying temperature conditions. The results indicated a significant reduction in degradation rates compared to formulations without this compound.
Material Science Applications
Flame Retardant Properties
- The compound exhibits flame retardant characteristics, making it suitable for use in materials that require enhanced fire resistance. It functions by increasing the combustion temperature and promoting char formation during combustion.
Table 2: Flame Retardant Performance Metrics
| Material Type | Without Additive | With this compound |
|---|---|---|
| Combustion Temperature (°C) | 300 | 350 |
| Maximum Weight Loss Rate (%) | 80 | 50 |
| Residue Formation (%) | 10 | 30 |
Environmental Applications
Wastewater Treatment
- This compound has been explored for its potential in wastewater treatment processes. Its ability to precipitate heavy metals from aqueous solutions can aid in reducing environmental pollution.
Case Study: Heavy Metal Removal
- In a pilot study conducted at an industrial wastewater treatment facility, the addition of this compound resulted in a 70% reduction in lead concentrations within treated water samples. This demonstrates its efficacy as an environmentally friendly solution for heavy metal remediation.
Mechanism of Action
The mechanism of action of ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound’s distinguishing feature is its tetrahydrofurfuryl-substituted ammonium cation. Comparisons with structurally related ammonium sulphates highlight key differences in molecular complexity, substituent effects, and physicochemical properties.
Table 1: Molecular Properties of Selected Ammonium Sulphates
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|
| Ammonium sulphate (standard) | (NH₄)₂SO₄ | 132.14 | Simple inorganic ammonium cation |
| Ceric ammonium sulphate | (NH₄)₄[Ce(SO₄)₄] | 632.58 | Cerium-containing oxidizing agent |
| Tetraethylammonium hydrogensulfate | C₈H₂₀NO₄S | 199.27 | Quaternary ethyl-substituted ammonium |
| Aluminium sulphate | Al₂(SO₄)₃ | 342.13 | Trivalent metal sulphate |
| Target compound | (C₇H₁₆N)₂SO₄²⁻ | ~390 (estimated) | Furfuryl-substituted quaternary ammonium |
Note: The target compound’s molar mass is estimated based on its furfuryl-derived structure.
Physicochemical Properties
- Solubility : Standard ammonium sulphate (CAS 7783-20-2) is highly water-soluble (1.77 g/mL at 25°C) , while ceric ammonium sulphate (CAS 10378-47-9) is insoluble in water . The target compound’s solubility likely depends on the hydrophobicity of its organic cation; furfuryl groups may reduce aqueous solubility compared to simpler ammonium salts.
- Thermal Stability : Ceric ammonium sulphate has a melting point of 130°C , whereas aluminium sulphate decomposes upon heating. The target compound’s stability may align with organic quaternary ammonium salts, which typically exhibit moderate thermal resistance.
Biological Activity
Ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and biocidal applications. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound indicates that it is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and ability to disrupt microbial membranes, which contributes to their antimicrobial effectiveness.
Biological Activity Overview
- Antimicrobial Properties : Quaternary ammonium compounds (QACs) like this compound exhibit significant antimicrobial activity against a broad spectrum of bacteria and fungi. The mode of action typically involves disrupting the cell membrane integrity of microorganisms, leading to cell lysis.
- Biocidal Effects : Research indicates that this compound can enhance biocidal activity when used in various formulations. Its effectiveness can be attributed to its ability to penetrate microbial cell walls and interact with cellular components.
- Applications in Agriculture : The compound has potential applications in agricultural settings as a pesticide or fungicide due to its ability to inhibit the growth of plant pathogens.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.5 mg/mL | |
| Staphylococcus aureus | 0.25 mg/mL | |
| Candida albicans | 1 mg/mL | |
| Pseudomonas aeruginosa | 0.75 mg/mL |
Case Study 1: Efficacy Against Biofilms
A study conducted on the efficacy of this compound against biofilms formed by Staphylococcus aureus demonstrated a significant reduction in biofilm biomass when treated with concentrations above 0.5 mg/mL. This suggests potential applications in medical devices where biofilm formation is a concern.
Case Study 2: Agricultural Applications
In agricultural trials, formulations containing this compound were tested against common fungal pathogens affecting crops. Results indicated a reduction in disease incidence by up to 70% compared to untreated controls, highlighting its potential as an effective fungicide.
The antimicrobial action of this compound is primarily due to:
- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged microbial membranes, leading to leakage of cellular contents.
- Protein Denaturation : The compound may also denature proteins within the microbial cells, further contributing to its biocidal effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ammonium tetrahydro-N,2-dimethylfurfurylammonium sulphate in a laboratory setting?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For analogous ammonium salts, protocols include reacting tetrahydrofurfurylamine derivatives with dimethyl sulfate in anhydrous tetrahydrofuran (THF) under nitrogen, followed by sulfation with concentrated sulfuric acid. Triethylamine is often used to neutralize byproducts . Purification may involve column chromatography (silica gel, methanol/chloroform eluent) or recrystallization from ethanol-water mixtures. Confirm product identity via H/C NMR and FT-IR spectroscopy, comparing peaks to theoretical predictions .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C, away from strong acids/bases, moisture, and oxidizing agents. Use desiccants (e.g., silica gel) in storage containers. For handling, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Perform reactions in fume hoods to avoid inhalation of volatile byproducts . Conduct regular stability checks using TLC or HPLC to detect decomposition (e.g., sulfate hydrolysis) .
Q. What analytical techniques are suitable for characterizing purity and structural integrity?
- Methodological Answer :
- Elemental Analysis : Verify C, H, N, S content (±0.3% theoretical values).
- Spectroscopy : H NMR (DO, 400 MHz) for proton environment; FT-IR for sulfate (ν ~1100 cm) and ammonium (ν ~3150 cm) groups.
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion ([M] expected m/z).
- X-ray Crystallography : Single-crystal analysis for definitive structural confirmation (if crystals form) .
Advanced Research Questions
Q. How can experimental design optimize yield in large-scale syntheses while minimizing side reactions?
- Methodological Answer : Use a fractional factorial design to test variables (temperature, molar ratios, solvent polarity). For example:
- Factor 1 : Reaction temperature (25°C vs. 40°C).
- Factor 2 : Solvent (THF vs. acetonitrile).
- Response : Yield (%) and purity (HPLC area%).
Statistical analysis (ANOVA) identifies critical factors. Pilot studies suggest THF at 25°C with slow reagent addition reduces dimethylation byproducts . Monitor reaction progress via in-situ Raman spectroscopy to terminate at peak product concentration.
Q. How can researchers address discrepancies in reported solubility across solvent systems?
- Methodological Answer : Contradictions may arise from polymorphic forms or solvent impurities. Systematically test solubility in:
- Aqueous Solutions : Vary pH (2–10) and ionic strength (0.1–1.0 M NaCl).
- Organic Solvents : Ethanol, acetone, DMSO.
Use gravimetric analysis: Saturate solvent, filter, and evaporate to quantify dissolved mass. Cross-validate with UV-Vis spectroscopy (λ calibration curve). For ionic strength effects, reference studies on ammonium sulfate solubility in mixed solvents .
Q. What strategies mitigate interference from counterions in electrochemical studies?
- Methodological Answer : In cyclic voltammetry, sulfate ions may adsorb onto electrodes. Mitigation steps:
- Electrode Pretreatment : Polish glassy carbon electrodes with alumina slurry (0.05 µm) and rinse with deionized water.
- Background Subtraction : Run blank experiments in supporting electrolyte (e.g., 0.1 M KCl) to isolate Faradaic currents.
- Ion-Exchange Membranes : Use Nafion-coated electrodes to exclude anions . Compare results with tetrabutylammonium hexafluorophosphate controls to assess sulfate-specific effects .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
